2,5-Dimethoxyphenylboronic acid 2,5-Dimethoxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 107099-99-0
VCID: VC20739566
InChI: InChI=1S/C8H11BO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3
SMILES: B(C1=C(C=CC(=C1)OC)OC)(O)O
Molecular Formula: C8H11BO4
Molecular Weight: 181.98 g/mol

2,5-Dimethoxyphenylboronic acid

CAS No.: 107099-99-0

Cat. No.: VC20739566

Molecular Formula: C8H11BO4

Molecular Weight: 181.98 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethoxyphenylboronic acid - 107099-99-0

CAS No. 107099-99-0
Molecular Formula C8H11BO4
Molecular Weight 181.98 g/mol
IUPAC Name (2,5-dimethoxyphenyl)boronic acid
Standard InChI InChI=1S/C8H11BO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3
Standard InChI Key QOZLFNQLIKOGDR-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)OC)OC)(O)O
Canonical SMILES B(C1=C(C=CC(=C1)OC)OC)(O)O

Chemical Properties and Structure

Physical and Chemical Characteristics

2,5-Dimethoxyphenylboronic acid appears as a white crystalline powder with specific solubility characteristics and thermal properties. The compound demonstrates good solubility in water and common organic solvents such as methanol and ethanol, facilitating its use in various reaction conditions .

Table 1: Physical and Chemical Properties of 2,5-Dimethoxyphenylboronic Acid

PropertyValueSource
Molecular FormulaC8H11BO4
Molecular Weight181.98 g/mol
Physical AppearanceWhite crystalline powder
Melting Point218-221°C
Boiling Point373°C
SolubilitySoluble in water, methanol, and ethanol
Acidity (pKa)Approximately 8.5
CAS Number107099-99-0

Structural Identifiers and Nomenclature

Identifier TypeValueSource
IUPAC Name(2,5-dimethoxyphenyl)boronic acid
InChIInChI=1S/C8H11BO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3
InChIKeyQOZLFNQLIKOGDR-UHFFFAOYSA-N
SMILESB(C1=C(C=CC(=C1)OC)OC)(O)O

Synthesis Methods

Common Synthetic Approaches

The synthesis of 2,5-Dimethoxyphenylboronic acid can be achieved through several established methodologies. The selection of a particular synthetic route often depends on the availability of starting materials, required purity, and scale of production .

One common approach involves the reaction of 2,5-dimethoxyphenylmagnesium bromide with triisopropyl borate or boron oxide. This reaction typically proceeds under inert atmospheric conditions to prevent unwanted side reactions. The product is subsequently isolated through aqueous workup and acidification steps. This methodology represents a standard organometallic approach to boronic acid synthesis .

An alternative synthetic route utilizes 2,5-dimethoxyphenol as the starting material, which undergoes reaction with boron tribromide in the presence of a Lewis acid catalyst such as aluminum chloride. This method provides an additional pathway for obtaining the desired boronic acid, especially when the corresponding Grignard reagent is challenging to prepare or unstable .

Reaction Conditions and Considerations

The successful synthesis of 2,5-Dimethoxyphenylboronic acid requires careful control of reaction conditions. Temperature management, exclusion of moisture and oxygen, and proper choice of solvents are critical factors that influence the yield and purity of the final product. The synthetic procedures typically involve sensitive organometallic intermediates that necessitate rigorous experimental techniques .

Applications in Organic Synthesis

Role in Cross-Coupling Reactions

2,5-Dimethoxyphenylboronic acid serves as a powerful reagent in cross-coupling reactions, particularly in the widely employed Suzuki-Miyaura coupling. This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between aryl halides or triflates and boronic acids. The reaction's versatility, tolerance to various functional groups, and mild conditions have made it one of the most utilized transformations in organic synthesis .

The presence of the two methoxy groups in 2,5-Dimethoxyphenylboronic acid introduces specific electronic properties that can influence the reactivity and selectivity in coupling reactions. These electronic effects may be advantageous in certain synthetic contexts, allowing for controlled reactivity profiles .

Building Block for Complex Molecules

As a versatile building block, 2,5-Dimethoxyphenylboronic acid contributes to the synthesis of various complex organic structures. Its incorporation into larger molecular frameworks has proven valuable in developing pharmaceutically relevant compounds and agrochemicals with specific structural features. The dimethoxy substitution pattern introduces unique electronic and steric properties that can influence the biological activity of the resulting molecules .

Application in Specific Coupling Reactions

Scientific literature documents the use of related dimethoxyphenylboronic acids in specific coupling reactions. For instance, 3,5-dimethoxyphenylboronic acid has been employed in nickel-catalyzed cross-coupling reactions with 2-fluorobenzofurans, yielding satisfactory results with a reported yield of 73%. This demonstrates the general utility of dimethoxyphenylboronic acids in modern synthetic methodologies .

Applications in Materials Science

Development of Functional Materials

2,5-Dimethoxyphenylboronic acid plays a significant role in the creation of functional materials with specialized properties. The compound's ability to form stable complexes with various substrates makes it valuable in developing novel materials for diverse applications .

Polymer Chemistry Applications

In polymer chemistry, the compound contributes to the synthesis of functionalized polymers with unique properties. The boronic acid functionality allows for crosslinking capabilities and potential responsiveness to external stimuli, which can be exploited in the development of smart materials. The dimethoxy substitution pattern further modifies the electronic properties of the resulting polymers, potentially enhancing their performance in specific applications .

Sensor Development

The compound has found applications in the development of chemical sensors and related devices. The boronic acid moiety's ability to interact with various analytes, particularly diols and saccharides, provides a mechanism for molecular recognition that can be translated into detectable signals. This property has been harnessed in creating sensing platforms for various applications, including environmental monitoring and medical diagnostics .

Applications in Bioconjugation

Biomolecule Attachment Strategies

2,5-Dimethoxyphenylboronic acid enables valuable bioconjugation techniques that facilitate the attachment of various biomolecules to surfaces or other molecular entities. This capability has significant implications for developing targeted drug delivery systems where precise molecular positioning and controlled release are essential requirements .

Drug Delivery Systems

The compound's role in bioconjugation extends to the development of sophisticated drug delivery platforms. By enabling the attachment of therapeutic agents to carrier molecules or surfaces, 2,5-Dimethoxyphenylboronic acid contributes to creating delivery systems with enhanced targeting capabilities and controlled release profiles. These advanced delivery systems aim to improve therapeutic efficacy while minimizing side effects .

Applications in Analytical Chemistry

Detection of Sugars and Diols

A notable analytical application of 2,5-Dimethoxyphenylboronic acid involves the detection of sugars and other diol-containing compounds. The boronic acid functionality readily forms reversible covalent bonds with 1,2- or 1,3-diols, generating cyclic boronate esters. This interaction serves as the basis for developing selective and sensitive analytical methods for detecting and quantifying various carbohydrates and related compounds .

Clinical Diagnostics

In clinical diagnostics, 2,5-Dimethoxyphenylboronic acid contributes to developing analytical methods for detecting biomarkers and other clinically relevant compounds. The specific recognition capabilities of the boronic acid functionality enable selective detection of certain biomolecules, potentially supporting disease diagnosis and monitoring .

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